molecular formula C15H12ClN5S B11520124 2-[(2E)-2-{1-[(E)-(4-chlorophenyl)diazenyl]ethylidene}hydrazinyl]-1,3-benzothiazole

2-[(2E)-2-{1-[(E)-(4-chlorophenyl)diazenyl]ethylidene}hydrazinyl]-1,3-benzothiazole

Cat. No.: B11520124
M. Wt: 329.8 g/mol
InChI Key: MRBIOXCMRCXSCW-GPOCBQHCSA-N
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Description

(NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(4-CHLOROPHENYL)IMINO]ETHANIMIDAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(4-CHLOROPHENYL)IMINO]ETHANIMIDAMIDE typically involves the condensation of 1,3-benzothiazole-2-amine with 4-chlorobenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated under reflux for several hours to ensure complete condensation and formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This technique can significantly reduce reaction times and improve yields compared to conventional heating methods . Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(4-CHLOROPHENYL)IMINO]ETHANIMIDAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.

Mechanism of Action

The mechanism of action of (NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(4-CHLOROPHENYL)IMINO]ETHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the c-Jun NH2-terminal protein kinase (JNK) signaling pathway, which plays a crucial role in cell survival and apoptosis . By inhibiting this pathway, the compound can promote cell survival and exert neuroprotective effects. Additionally, it may interact with other cellular targets, such as enzymes and receptors, to modulate various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NE,E)-N’-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-N-[(4-CHLOROPHENYL)IMINO]ETHANIMIDAMIDE stands out due to its unique combination of a benzothiazole ring and a chlorophenyl group, which imparts distinct chemical and biological properties. Its ability to inhibit the JNK signaling pathway and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C15H12ClN5S

Molecular Weight

329.8 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-ylimino)-N'-(4-chloroanilino)ethanimidamide

InChI

InChI=1S/C15H12ClN5S/c1-10(18-20-12-8-6-11(16)7-9-12)19-21-15-17-13-4-2-3-5-14(13)22-15/h2-9,20H,1H3/b18-10+,21-19?

InChI Key

MRBIOXCMRCXSCW-GPOCBQHCSA-N

Isomeric SMILES

C/C(=N\NC1=CC=C(C=C1)Cl)/N=NC2=NC3=CC=CC=C3S2

Canonical SMILES

CC(=NNC1=CC=C(C=C1)Cl)N=NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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